1-Cyclohexyl-3-[4-(difluoromethoxy)phenyl]urea
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Overview
Description
1-Cyclohexyl-3-[4-(difluoromethoxy)phenyl]urea is a chemical compound with the molecular formula C14H18F2N2O2. It is characterized by the presence of a cyclohexyl group and a difluoromethoxyphenyl group attached to a urea moiety.
Preparation Methods
The synthesis of 1-Cyclohexyl-3-[4-(difluoromethoxy)phenyl]urea typically involves the reaction of cyclohexyl isocyanate with 4-(difluoromethoxy)aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
1-Cyclohexyl-3-[4-(difluoromethoxy)phenyl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclohexyl-3-[4-(difluoromethoxy)phenyl]urea has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-[4-(difluoromethoxy)phenyl]urea involves its interaction with specific molecular targets. The difluoromethoxy group plays a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .
Comparison with Similar Compounds
1-Cyclohexyl-3-[4-(difluoromethoxy)phenyl]urea can be compared with similar compounds such as:
1-Cyclohexyl-3-[4-(difluoromethoxy)phenyl]thiourea: This compound has a thiourea moiety instead of a urea moiety, which may result in different chemical and biological properties.
1-Cyclohexyl-3-(3,4-dichlorophenyl)urea: The presence of dichloro groups instead of difluoromethoxy groups can significantly alter its reactivity and applications.
Properties
IUPAC Name |
1-cyclohexyl-3-[4-(difluoromethoxy)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O2/c15-13(16)20-12-8-6-11(7-9-12)18-14(19)17-10-4-2-1-3-5-10/h6-10,13H,1-5H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVZQRGKHGPRIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=C(C=C2)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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